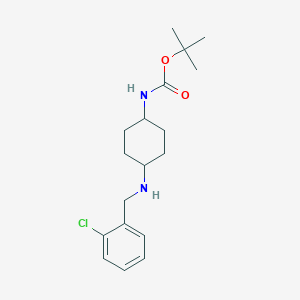
(3S)-3-Phenoxypiperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S)-3-Phenoxypiperidine;hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This chemical compound is also known as (3S)-3-Phenoxypiperidine hydrochloride, and its chemical formula is C11H16ClNO.
Scientific Research Applications
1. Pharmaceutical Applications
Paroxetine hydrochloride, a derivative of phenylpiperidine including (3S)-3-Phenoxypiperidine hydrochloride, is a selective serotonin reuptake inhibitor (SSRI) used for treating various anxiety and stress disorders. It's effective for depression, generalized anxiety disorder, obsessive-compulsive disorder, panic disorder, posttraumatic stress disorder, and social anxiety disorder (Germann, Ma, Han, & Tikhomirova, 2013).
2. Natural Product Synthesis
The 3-hydroxypiperidine moiety, closely related to (3S)-3-Phenoxypiperidine, is a key element in synthesizing various bioactive compounds and natural products. This review highlights the synthesis of such natural products that include this scaffold (Wijdeven, Willemsen, & Rutjes, 2010).
3. Medicinal Chemistry
In medicinal chemistry, the phenoxypiperidine scaffold, specifically in hydroxyamide phenoxypiperidine derivatives, has been explored for its potential as dual CCR3/H₁ antagonists. This includes optimizing in vivo clearance and reducing metabolism for improved pharmacokinetic profiles (Furber et al., 2012).
4. Chemical Analysis and Spectroscopy
The structure and properties of related compounds, such as 3-hydroxypiperidine and its derivatives, have been studied extensively through various spectroscopic methods. These studies contribute to our understanding of their chemical behavior and potential applications (Vögeli & Philipsborn, 1973).
5. Environmental Applications
Compounds like 3-hydroxyanthranilic acid, similar in structure to (3S)-3-Phenoxypiperidine, have been used as redox mediators in Fenton oxidative processes for environmental remediation, particularly in dye decolorization (Santana et al., 2019).
6. Polyhydroxyalkanoates in Tissue Engineering
Related structures, such as polyhydroxyalkanoates (PHA), demonstrate the potential of cyclic compounds in biomedical applications like tissue engineering. These materials, including derivatives like 3-hydroxypiperidine, have been explored for their biodegradability and suitability in various medical devices and tissue engineering applications (Chen & Wu, 2005).
properties
IUPAC Name |
(3S)-3-phenoxypiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIVAVLUDPXIBM-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)OC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Phenyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]ethanesulfonamide](/img/structure/B2464869.png)

![2-(4-fluorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2464872.png)
![N-[(5-methylfuran-2-yl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2464873.png)





![1-(2,3-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2464883.png)
